2-IODO-N-METHYLBENZENE-1-SULFONAMIDE
Description
Contextual Placement within Ortho-Iodoarylsulfonamide Chemistry
2-Iodo-N-methylbenzene-1-sulfonamide belongs to the class of ortho-iodoarylsulfonamides. The strategic placement of the iodo and sulfonamide groups at adjacent positions on the aromatic ring is central to their synthetic utility. This substitution pattern creates a powerful synergy where each functional group enhances the reactivity and selectivity of the other.
The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, ortho-haloaryl compounds are classic precursors for the generation of arynes, highly reactive intermediates that can be trapped by various reagents to rapidly construct complex polycyclic systems. caltech.edu
Concurrently, the sulfonamide group has emerged as a robust directing group in the field of C–H activation. nih.gov A directing group temporarily coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond, enabling its selective functionalization. acs.org Sulfonamides are particularly effective at directing the functionalization of the ortho C–H bond on the benzene (B151609) ring. acs.orgresearchgate.net This capability is instrumental in late-stage functionalization, a strategy in medicinal chemistry where complex drug molecules are modified in the final steps of a synthesis to create a library of analogues for biological testing. nih.govacs.org
Historical Trajectories of Related Chemical Methodologies
The history of arylsulfonamides is deeply rooted in medicinal chemistry, dating back to the discovery of sulfa drugs in the 1930s, which were among the first commercially available antibiotics. nih.gov The foundational method for synthesizing arylsulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov For decades, this was the state-of-the-art approach.
However, the synthesis of the requisite arylsulfonyl chlorides presented significant challenges. The classical methods included the electrophilic aromatic substitution of arenes with harsh reagents like chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov These processes often lacked functional group tolerance and regioselectivity, limiting their application in the synthesis of complex molecules.
The advent of transition metal catalysis revolutionized synthetic chemistry and offered new pathways to arylsulfonamides. The development of palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, provided milder and more versatile methods for forming C–N bonds. princeton.edu While initial developments focused on the coupling of amines with aryl halides, the relatively low nucleophilicity of sulfonamides presented a distinct challenge. princeton.edu More recent breakthroughs have led to palladium-catalyzed methods for preparing sulfonamides from arylboronic acids, allowing for a convergent synthesis where both the aryl and amine components can be varied. nih.gov These catalytic approaches have largely superseded the classical methods, offering greater efficiency, milder conditions, and broader substrate scope.
Contemporary Research Significance and Future Directions in Synthetic Design
The contemporary significance of this compound and related structures is intrinsically linked to the strategic use of the sulfonamide functional group as a directing element in C–H functionalization. This approach allows chemists to bypass traditional, multi-step syntheses that rely on pre-functionalized starting materials. By using a directing group, a specific C–H bond can be targeted and converted into a new functional group in a single step.
Research groups have successfully demonstrated that the sulfonamide group can direct a wide array of transformations at the ortho position of the aryl ring, catalyzed by transition metals such as palladium and rhodium. acs.orgrsc.org These reactions provide access to a diverse range of complex molecular architectures from simple precursors.
Table 2: Examples of Sulfonamide-Directed C-H Functionalization Reactions
| Reaction Type | Catalyst System | Description |
|---|---|---|
| Olefination | Rh(III) | Directs the coupling of the aryl C-H bond with alkenes. acs.org |
| Arylation | Pd(II) | Forms a new C-C bond between the arene and an aryl partner. acs.org |
| Alkylation | Pd(II) | Introduces alkyl groups using reagents like alkyl boron compounds. acs.org |
| Halogenation | Pd(II) | Selectively installs halogen atoms at the ortho position. acs.org |
| Carboxylation | Rh(III) | Introduces a carboxylic acid group using CO2 or other sources. acs.org |
This table summarizes findings from research on C-H activation directed by sulfonamide pharmacophores. acs.org
Future research in this area is focused on several key objectives. A major goal is the development of directing groups that can enable selective C–H functionalization at positions other than ortho, such as the meta and para positions, which remains a significant challenge. acs.org Another frontier is the use of more sustainable and earth-abundant metal catalysts to replace expensive precious metals like palladium and rhodium. Furthermore, the application of modern synthetic techniques, such as photosensitized nickel catalysis for C-N bond formation, is expanding the toolkit for sulfonamide synthesis under exceptionally mild conditions. princeton.edu The ongoing development of these methodologies promises to further enhance the efficiency and elegance of synthetic design, enabling the rapid construction of novel molecules for applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZZAJTWRMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo N Methylbenzene 1 Sulfonamide and Analogues
Direct Functionalization Approaches to 2-Iodo-N-methylbenzene-1-sulfonamide
Direct functionalization strategies involve the introduction of an iodine atom at the ortho position of N-methylbenzenesulfonamide. This approach is attractive due to the ready availability of the starting sulfonamide.
Electrophilic Iodination Strategies for Ortho-Substitution on N-Methylbenzenesulfonamide Scaffolds
The introduction of iodine onto the benzene (B151609) ring of N-methylbenzenesulfonamide can be achieved through electrophilic aromatic substitution. The sulfonamide group is a deactivating group and a meta-director. However, the N-methyl group can influence the electronic properties and under certain conditions, ortho-substitution can be achieved, although it often competes with para-substitution.
The reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent. libretexts.orgtardigrade.in The oxidant, such as nitric acid or hydrogen peroxide, converts iodine to a more potent electrophilic species, often represented as I⁺, which then attacks the aromatic ring. libretexts.orgtardigrade.in The choice of solvent and reaction conditions is crucial for controlling the regioselectivity.
Recent advancements have highlighted the use of various activating systems for electrophilic iodination. acsgcipr.orgresearchgate.net For instance, the combination of elemental iodine with reagents like Selectfluor™ (F-TEDA-BF₄) has been shown to be effective for the iodination of substituted benzenes under mild conditions. organic-chemistry.org While this method is highly regioselective, the steric hindrance and electronic effects of the N-methylsulfonamide group would need to be carefully considered to favor ortho-iodination. organic-chemistry.org
Table 1: Reagents for Electrophilic Iodination
| Reagent System | Description |
|---|---|
| I₂ / Oxidant (e.g., HNO₃, H₂O₂) | Classical method where the oxidant generates a more electrophilic iodine species. libretexts.orgtardigrade.in |
| N-Iodosuccinimide (NIS) / Acid Catalyst | A milder alternative to I₂/oxidant systems, often used with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org |
| I₂ / Selectfluor™ (F-TEDA-BF₄) | An effective system for iodinating benzene derivatives under mild conditions, with high regioselectivity. organic-chemistry.org |
| Silver Salts / I₂ | Systems like Ag₂SO₄/I₂, AgSbF₆/I₂, and AgBF₄/I₂ can be used for regioselective iodination of aromatic compounds. nih.govnih.gov |
Halogenation of Precursor Sulfonamides for Regioselective Iodination
Achieving regioselective iodination at the ortho position of N-methylbenzenesulfonamide can be challenging due to the directing effects of the sulfonamide group. One strategy to overcome this is to employ a directing group that facilitates ortho-halogenation. While the sulfonamide group itself can act as a directing group in some metal-catalyzed C-H activation reactions, these are often more developed for heavier halogens.
A more direct approach involves the use of specific iodinating reagents that exhibit high regioselectivity. For instance, the use of silver salts in combination with iodine has been shown to influence the regioselectivity of iodination on substituted aromatic compounds. nih.govnih.gov The choice of the silver salt and solvent system can be tuned to favor ortho-iodination.
Another approach is the use of N-halosuccinimides, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst. organic-chemistry.org These reagents are generally milder and can offer better regiocontrol compared to harsher methods. The reaction conditions, including the nature of the solvent and the acid catalyst, play a significant role in determining the position of iodination.
General Sulfonamide Formation Strategies Applicable to this compound Skeletons
An alternative and often more direct route to this compound involves the formation of the sulfonamide bond as a key step, starting from a pre-iodinated benzene derivative. This approach generally offers better control over the final product's structure.
Condensation Reactions between Amines and Sulfonyl Chlorides
The most traditional and widely used method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. nih.gov In the context of synthesizing this compound, this would involve the reaction of 2-iodobenzenesulfonyl chloride with methylamine (B109427).
The precursor, 2-iodobenzenesulfonyl chloride, is a known compound and is commercially available. labproinc.comtcichemicals.com This availability makes this synthetic route highly feasible. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.
The synthesis of sulfonyl chlorides themselves can be achieved through various methods, including the chlorosulfonation of the corresponding aromatic compound or the oxidation of thiols followed by chlorination. organic-chemistry.org For instance, benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride or phosphorus oxychloride on sodium benzenesulfonate. orgsyn.org
Table 2: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 2-Iodobenzenesulfonyl chloride | Methylamine | Pyridine or Triethylamine | This compound |
Sulfonamide Synthesis via Amines and Thiol Derivatives
Modern synthetic methods have explored the direct formation of sulfonamides from thiols and amines, bypassing the need for the often harsh conditions required to prepare sulfonyl chlorides. These methods typically involve an oxidative coupling reaction. rsc.orgnih.govbohrium.comrsc.org
For the synthesis of this compound, this would involve the reaction of 2-iodothiophenol (B3069315) with methylamine in the presence of an oxidizing system. Various oxidants and catalysts have been reported for this transformation, including iodine in combination with tert-butyl hydroperoxide (tBuOOH) or electrochemical methods. rsc.orgnih.govtue.nlresearchgate.net
Electrochemical synthesis offers a green and efficient alternative, where the oxidative coupling is driven by electricity, often without the need for sacrificial reagents or catalysts. nih.govtue.nlresearchgate.netacs.org This method has been shown to be applicable to a broad range of thiols and amines. The mechanism is thought to involve the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical generated from the amine. nih.govacs.org
Oxidative Routes for Sulfonamide Formation from Sulfur Precursors
Other sulfur-containing precursors can also be utilized to synthesize sulfonamides through oxidative pathways. A notable example is the use of sulfinic acids or their salts. Aryl sulfinates can be generated in situ from various precursors and then undergo oxidative amination to form sulfonamides. researchgate.netorganic-chemistry.orgnih.gov
For instance, aryl halides can be converted to sulfinic acid salts, which are then transformed into sulfonamides under mild oxidative conditions. researchgate.net Another approach involves the use of sulfenamides, which can be oxidized to the corresponding sulfonamides. acs.org The reaction of methyl sulfinates with lithium amides followed by oxidation is another viable route. organic-chemistry.org
Furthermore, direct methods for the synthesis of sulfonamides from sulfonic acids have been developed, using activating agents like triphenylphosphine (B44618) ditriflate to facilitate the coupling with amines. acs.orgnih.gov A one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines has also been reported, proceeding through a decarboxylative halosulfonylation. princeton.edu
Metal-Catalyzed Sulfonamidation Protocols in Aryl Systems
The formation of the C-N bond in this compound is effectively achieved through metal-catalyzed cross-coupling reactions. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation, which are pivotal in the synthesis of N-arylsulfonamides from aryl halides.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds. wikipedia.orglibretexts.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl halide, in this case, 2-iodobenzenesulfonyl chloride or a related derivative, with methylamine. The reaction is typically facilitated by a palladium precatalyst and a bulky electron-rich phosphine (B1218219) ligand. wikipedia.orgrsc.org The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. For instance, sterically hindered biaryl phosphine ligands have been shown to be highly effective. researchgate.net The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylsulfonamide and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative route to N-arylsulfonamides. researchgate.net Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. researchgate.net However, modern advancements have led to the development of more efficient catalytic systems using copper salts, often in the presence of ligands, which allow the reaction to proceed under milder conditions. researchgate.netrsc.org The Ullmann-type reaction for synthesizing this compound would involve the coupling of an appropriate 2-iodo-benzenesulfonyl precursor with methylamine, catalyzed by a copper(I) species. researchgate.net
Iron-catalyzed methods have also been explored for the synthesis of N-arylsulfonamides, offering a more cost-effective and environmentally friendly alternative to palladium and copper. nih.gov These methods often utilize readily available starting materials and proceed under mild conditions. nih.gov
Below is a comparative table of representative metal-catalyzed sulfonamidation reactions.
| Catalyst System | Aryl Halide Substrate | Amine Source | Typical Conditions | Yield Range | Reference |
| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Bromide/Chloride | Primary/Secondary Amine | Toluene, t-BuOH, or Dioxane; Base (e.g., NaOtBu, Cs₂CO₃) | Good to Excellent | wikipedia.orgrsc.org |
| CuI / Ligand (e.g., diamine) | Aryl Iodide/Bromide | Sulfonamide | DMF or other polar solvent; High Temperature (can be lowered with ligand) | Moderate to High | researchgate.netrsc.org |
| FeCl₂ | Nitroarene (as amine precursor) | Sodium Arylsulfinate | DMSO; Mild Conditions | Good to Excellent | nih.gov |
| Cu(OAc)₂·H₂O | Arylboronic Acid | Sulfonamide | Water; Reflux; Ligand-free | Up to 94% | nih.gov |
Electrochemical Synthesis of Arylsulfonamides
Electrochemical methods offer a green and efficient alternative for the synthesis of arylsulfonamides, avoiding the need for metal catalysts and harsh reagents. chemistryworld.com These reactions are driven by an electric current and can often be performed at room temperature.
One approach involves the direct dehydrogenative coupling of (hetero)arenes with sulfur dioxide and amines. nih.gov This method allows for the direct introduction of the sulfonamide group onto an aromatic ring without prior functionalization. The reaction proceeds via an amidosulfinate intermediate, with direct anodic oxidation of the arene initiating the process. nih.gov
Another electrochemical strategy is the oxidative coupling of thiols and amines. researchgate.net In this process, the thiol is first anodically oxidized to a disulfide, which then reacts with an aminium radical cation generated from the amine. This leads to the formation of the sulfonamide under mild conditions, with hydrogen gas as the only byproduct. researchgate.net
Recent developments have also demonstrated the nickelaelectrocatalyzed amination of aryl halides with weak N-nucleophiles, including sulfonamides. rsc.org This paired electrolysis method allows for the efficient coupling of a broad range of aryl halides under redox-neutral conditions.
Key features of electrochemical sulfonamide synthesis include:
Mild reaction conditions: Often performed at ambient temperature and pressure.
High atom economy: Minimizes the formation of byproducts.
Avoidance of metal catalysts: Reduces cost and potential for metal contamination in the final product.
Use of readily available starting materials: Such as arenes, SO₂, and amines. nih.gov
Purification and Isolation Methodologies for this compound
The purification of this compound is a critical step to ensure the final product meets the required purity standards. Common techniques employed for the purification of arylsulfonamides and related iodoaromatic compounds include recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. figshare.comorganic-chemistry.org The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. organic-chemistry.org For arylsulfonamides, alcohols such as ethanol (B145695) or isopropanol (B130326) can be effective recrystallization solvents. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. figshare.comorganic-chemistry.org The purified crystals are then collected by filtration. figshare.com
Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with different polarities. For iodo-substituted aromatic compounds, silica (B1680970) gel is a common stationary phase. researchgate.net A suitable solvent system (eluent) is chosen to allow for the differential migration of the desired compound and impurities down the column. For potentially sensitive compounds like iodoaziridines, a preliminary stability test with different stationary phases (e.g., silica gel, alumina) can be performed to select the optimal conditions for purification. chemistryworld.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.
In some cases, particularly for radiolabeled compounds, extraction with a suitable organic solvent like diethyl ether can be a rapid and effective purification method, avoiding the time and potential product loss associated with HPLC.
Scalability and Efficiency Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process efficiency. Key factors include catalyst loading, reaction time, cost of starting materials, and the development of robust and safe processes. rsc.orgnih.gov
For metal-catalyzed reactions like the Buchwald-Hartwig amination, optimizing catalyst loading is crucial for economic viability. Reducing the amount of expensive palladium catalyst without significantly compromising yield and reaction time is a primary goal. rsc.org The use of more cost-effective catalysts, such as those based on copper or iron, can also significantly improve the economic feasibility of the synthesis. nih.govnih.gov
The development of continuous flow processes offers significant advantages over traditional batch manufacturing for the synthesis of arylsulfonamides. Flow chemistry can lead to improved safety, faster reaction times, higher product quality, and a smaller environmental footprint. Continuous stirred-tank reactors (CSTRs) and automated process control systems can be employed to produce multi-hundred-gram quantities of related aryl sulfonyl chlorides, which are precursors to sulfonamides.
Process optimization using Design of Experiments (DoE) is a valuable tool for identifying the optimal reaction conditions to maximize yield and efficiency. This statistical approach allows for the systematic investigation of multiple reaction parameters simultaneously.
Furthermore, developing ligand-free catalytic systems, particularly for copper-catalyzed reactions, simplifies the process and reduces costs associated with specialized ligands. rsc.orgnih.gov Performing reactions in environmentally benign solvents, such as water, further enhances the green credentials of the synthetic route. nih.gov
Ultimately, a successful scale-up strategy for this compound will involve a multi-faceted approach that balances chemical efficiency, economic viability, and process safety.
Chemical Reactivity and Transformation Pathways of 2 Iodo N Methylbenzene 1 Sulfonamide
Reactivity Profiles of the Aryl Iodide Moiety
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety an exceptionally useful handle for synthetic transformations. Its reactivity is dominated by nucleophilic substitution and, more significantly, by a wide array of palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions of the Ortho-Iodine Atom
Nucleophilic aromatic substitution (SNAr) reactions typically proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While the sulfonamide group is electron-withdrawing, the general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. This trend indicates that the C-I bond is the slowest to break in the rate-determining step of a classical SNAr reaction.
However, the ortho-iodine atom in 2-Iodo-N-methylbenzene-1-sulfonamide can be displaced by nucleophiles under forcing conditions or, more commonly, through copper-catalyzed protocols like the Ullmann condensation. wikipedia.org The traditional Ullmann reaction requires high temperatures and stoichiometric copper, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org These reactions are effective for forming carbon-oxygen and carbon-nitrogen bonds.
Table 1: Representative Conditions for Ullmann-Type C-O and C-N Coupling
| Coupling Type | Nucleophile | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| C-O (Ether Formation) | Phenols | CuI / Ligand (e.g., Phenanthroline, DMEDA) | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 110-140°C | wikipedia.orgmdpi.com |
| C-N (Goldberg Reaction) | Amines, Amides | CuI / Ligand (e.g., N,N'-Dimethylethylenediamine) | K₂CO₃, K₃PO₄ | DMF, Dioxane | 100-130°C | wikipedia.org |
Catalytic Cross-Coupling Reactions and their Mechanistic Variations
The aryl iodide functionality is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond toward oxidative addition to Pd(0) complexes, which is the initial step in most catalytic cycles. libretexts.org This makes this compound a versatile building block for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. libretexts.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. wikipedia.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org The reaction typically yields the trans-alkene isomer. organic-chemistry.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org The process is co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The palladium cycle mirrors other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. youtube.com Copper-free versions of this reaction have also been developed. nih.gov
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a vast array of amine and aryl halide partners under relatively mild conditions. organic-chemistry.org
Table 2: Overview of Catalytic Cross-Coupling Reactions for the Aryl Iodide Moiety
| Reaction Name | Coupling Partner | Bond Formed | Typical Pd Catalyst/Precatalyst | Typical Ligand | Typical Base | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | libretexts.orgrsc.org |
| Heck | Alkene (e.g., Styrene, Acrylate) | C-C (Aryl-Vinyl) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, DiPEA (+ CuI co-catalyst) | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XantPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | wikipedia.orglibretexts.orgorganic-chemistry.org |
Reactivity of the N-Methylsulfonamide Functional Group
The N-methylsulfonamide group is generally stable under many reaction conditions, which makes it a reliable functional group in multi-step synthesis. Its reactivity is primarily associated with the acidity of the N-H proton and its utility as a protecting group.
Electrophilic Functionalization and Alkylation of the Sulfonamide Nitrogen
The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, to form N,N-disubstituted sulfonamides. mdpi.com More advanced methods utilize transition-metal-catalyzed "borrowing hydrogen" reactions, where alcohols serve as the alkylating agents, offering a greener alternative. acs.orgorganic-chemistry.org
Table 3: Methods for N-Alkylation of Sulfonamides
| Method | Alkylating Agent | Reagents/Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Classical Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, THF), RT to elevated temp. | mdpi.comescholarship.org |
| Borrowing Hydrogen | Alcohol (R-CH₂OH) | Mn(I) or Ir(I) catalyst, Base (e.g., K₂CO₃) | Toluene, 110-120°C | acs.orgresearchgate.net |
Oxidation Reactions Leading to Sulfone Derivatives
The sulfur atom in the sulfonamide group (-SO₂NH-) is in the +6 oxidation state, which is the highest possible oxidation state for sulfur. Consequently, it is inert to further oxidation under standard chemical conditions. Reports mentioning the formation of "sulfone derivatives" from the oxidation of this compound likely refer to transformations occurring elsewhere on the molecule, rather than a change in the oxidation state of the sulfonamide sulfur itself. The sulfonamide moiety is highly robust and stable against common oxidizing agents used in organic synthesis.
Utility of the Sulfonamide Moiety as a Protecting Group
Sulfonamides are frequently employed as protecting groups for primary and secondary amines. The installation of a sulfonyl group, such as the benzenesulfonyl group in this compound's parent structure, significantly reduces the nucleophilicity and basicity of the amine nitrogen. youtube.com This is due to the delocalization of the nitrogen lone pair into the electron-withdrawing sulfonyl group. This protective feature allows for chemical transformations to be performed on other parts of a molecule without interference from the otherwise reactive amine.
The N-methylsulfonamide group, specifically, is known for its high stability across a wide range of reaction conditions, including both acidic and basic media. youtube.com However, this robustness can also make its removal (deprotection) challenging. Cleavage of the N-S bond to liberate the free amine typically requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid hydrolysis at high temperatures. youtube.comchemrxiv.org More specialized sulfonyl groups, like the 2-nitrobenzenesulfonyl (nosyl) group, have been developed for easier cleavage under milder conditions, but the parent benzenesulfonyl group is valued for its resilience. nih.gov
Aromatic Ring Transformations and Directed Reactivity by Substituents
The substituents on the benzene (B151609) ring of this compound play a crucial role in directing the regioselectivity of further electrophilic aromatic substitution reactions. The two existing substituents, the iodo group and the N-methylsulfonamide group, exert competing electronic effects.
The iodo group is classified as an ortho-, para-directing deactivator. fluorochem.co.uk Halogens are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. fluorochem.co.uk However, they also possess lone pairs of electrons that can be donated to the ring through resonance, a +R effect. This resonance effect increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. The stabilization of the arenium ion intermediate at the ortho and para positions is more significant than at the meta position. fluorochem.co.uk
Conversely, the sulfonamide group (-SO₂NHCH₃) is generally considered a meta-directing deactivator. The sulfur atom in the sulfonamide is in a high oxidation state and is highly electronegative, leading to a strong electron-withdrawing inductive (-I) and resonance (-R) effect. This significantly deactivates the aromatic ring towards electrophilic attack. The deactivation is more pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures, thus directing incoming electrophiles to the meta position. fluorochem.co.uk
In this compound, the directing effects of the two groups are as follows:
The iodo group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.
The N-methylsulfonamide group directs incoming electrophiles to its meta (positions 3 and 5) positions.
Therefore, both substituents reinforce the directing of incoming electrophiles to positions 3 and 5 of the benzene ring. The steric hindrance from the bulky sulfonamide group might favor substitution at position 5 over position 3.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -I (Iodo) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -SO₂NHCH₃ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |
The iodine atom itself can be replaced through various transition metal-catalyzed cross-coupling reactions, which represent a significant pathway for aromatic ring transformation. These reactions leverage the carbon-iodine bond as a versatile synthetic handle. Examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.
Heck Reaction: Palladium-catalyzed coupling with alkenes to introduce a substituted vinyl group.
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to form a carbon-carbon triple bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new carbon-nitrogen bond, leading to the synthesis of various substituted anilines. fluorochem.co.uk
Ullmann Condensation: Copper-catalyzed reaction with alcohols, amines, or thiols to form ethers, amines, or thioethers, respectively.
These reactions provide powerful methods to diversify the structure of the aromatic ring of this compound, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Radical-Mediated Processes Involving this compound
The presence of both a sulfonamide and an iodo substituent on the aromatic ring makes this compound a potential substrate for various radical-mediated transformations.
Sulfonyl radicals (RSO₂•) are valuable intermediates in organic synthesis, enabling the formation of carbon-sulfur bonds. While direct generation from this compound is not extensively documented, general methods for generating sulfonyl radicals from related compounds can be considered. Photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from precursors like sulfonyl chlorides or sulfone-substituted tetrazoles under mild conditions. For instance, visible-light-activated photocatalysts can induce the formation of sulfonyl radicals, which can then participate in reactions such as the sulfonamidation or sulfonation of alkenes.
In the context of this compound, it is conceivable that under specific photochemical or radical-initiating conditions, cleavage of the N-S bond could potentially generate a sulfonamidyl radical, or cleavage of the C-S bond could yield a sulfonyl radical. However, the C-I bond is generally weaker and more prone to homolytic cleavage.
The carbon-iodine bond in aryl iodides is relatively weak and susceptible to homolytic cleavage, particularly under photochemical or radical-inducing conditions. This can lead to the formation of an aryl radical and an iodine radical. The aryl radical derived from this compound could then participate in various radical cyclization or addition reactions.
Visible-light-promoted reactions involving iodine have been shown to generate nitrogen-centered radicals from sulfonamides in the presence of a suitable initiator. fluorochem.co.uk For instance, a reaction system using a hypervalent iodine reagent and iodine under visible light can generate nitrogen-centered radicals from sulfonamides, which can then be used to form N-sulfonyl imines. fluorochem.co.uk
Furthermore, intramolecular radical cyclizations are a plausible transformation pathway for derivatives of this compound. If a suitable radical acceptor, such as an alkene or alkyne, is introduced into the N-methyl group or another part of the molecule, an iodine atom transfer radical cyclization could be initiated. This would involve the initial formation of a radical, which then attacks the unsaturated bond, followed by abstraction of the iodine atom from the starting material to propagate the radical chain and yield a cyclized product. Such reactions are known for ortho-iodobenzenesulfonamide derivatives and are a powerful method for the synthesis of sulfur-containing heterocycles.
Mechanistic Investigations of Reactions Involving 2 Iodo N Methylbenzene 1 Sulfonamide
Elucidation of Specific Reaction Mechanisms (e.g., Radical Aromatic Nucleophilic Substitution)
While dedicated studies on the reaction mechanisms of 2-Iodo-N-methylbenzene-1-sulfonamide are not extensively documented, its structure strongly suggests the potential for radical-mediated pathways, particularly the radical aromatic nucleophilic substitution (SRN1) mechanism. This is due to the presence of an iodo-group on the benzene (B151609) ring, which can readily form an aryl radical upon homolytic cleavage.
The SRN1 mechanism is a chain reaction that typically involves the following steps:
Initiation: An electron is transferred to the aryl iodide, forming a radical anion.
Propagation: The radical anion fragments to give an aryl radical and an iodide anion. This aryl radical can then react with a nucleophile to form a new radical anion, which in turn transfers an electron to another molecule of the starting aryl iodide, continuing the chain.
In the context of this compound, this would involve the formation of a 2-(N-methylsulfamoyl)phenyl radical. This is supported by studies on other aryl iodides, which are known to be effective precursors for aryl radicals.
Identification and Characterization of Reaction Intermediates (e.g., Sulfonyl Carbanions, Aryl Radicals)
The primary intermediates in the proposed radical reactions of this compound are expected to be aryl radicals and, potentially, sulfonyl-stabilized carbanions under basic conditions.
Aryl Radicals: The key intermediate is the 2-(N-methylsulfamoyl)phenyl radical. The formation of aryl radicals from aryl halides is a well-established process in organic chemistry. These radicals are highly reactive species that can participate in a variety of transformations, including substitution and cyclization reactions. The detection of aryl radicals can be achieved through techniques such as electron spin resonance (ESR) spectroscopy, often in conjunction with spin trapping agents.
Sulfonyl Carbanions: In the presence of a strong base, the proton on the nitrogen of the sulfonamide group can be abstracted, leading to the formation of an N-anion. Furthermore, under certain conditions, a proton on a carbon atom adjacent to the sulfonyl group could be removed, although this is less likely in this specific structure without further activation. Sulfonyl groups are known to stabilize adjacent carbanions, making them viable, albeit transient, intermediates in certain reaction pathways.
Kinetic Studies and Rate Law Determination for Key Transformations
A hypothetical rate law for an SRN1 reaction could be complex, but in many cases, it is found to be first order with respect to the substrate. Kinetic studies on the cyclization of related N-substituted 2-nitrophenyl compounds have shown a dependence on pH, indicating that the concentration of deprotonated species can be a key factor in the reaction rate. researchgate.net Similar dependencies might be expected for reactions of this compound under basic conditions.
To determine the rate law, experiments would need to be conducted where the initial concentrations of the reactants are systematically varied, and the initial reaction rate is measured.
Spectroscopic Analysis in Mechanistic Probes (e.g., UV-Vis Absorption)
Spectroscopic techniques are invaluable for probing reaction mechanisms. For transformations involving this compound, UV-Vis absorption spectroscopy could be employed to monitor the reaction progress.
Table 1: Hypothetical UV-Vis Absorption Data for a Reaction of this compound
| Time (minutes) | Absorbance at λ_max of Reactant |
| 0 | 1.000 |
| 10 | 0.850 |
| 20 | 0.723 |
| 30 | 0.614 |
| 40 | 0.522 |
| 50 | 0.444 |
| 60 | 0.377 |
This table represents hypothetical data to illustrate how UV-Vis spectroscopy could be used to monitor the disappearance of the starting material.
Designed Control Experiments for Mechanistic Pathway Discrimination
To distinguish between different possible mechanistic pathways, such as a radical versus a polar mechanism, a series of control experiments would be essential.
Radical Trapping Experiments: The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-cyclohexadiene, to the reaction mixture would be a key experiment. If the reaction is proceeding through a radical pathway, the presence of the scavenger would significantly inhibit or completely stop the reaction.
Initiator/Inhibitor Studies: For SRN1 reactions, which are often initiated by light or a chemical initiator, conducting the reaction in the dark or in the absence of the initiator should result in a much slower or no reaction. Conversely, adding a known radical initiator should accelerate the reaction.
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide insight into bond-breaking and bond-forming steps. For example, a kinetic isotope effect study could help determine if a particular C-H or N-H bond cleavage is involved in the rate-determining step.
Solvent Effect Studies: The rate of a reaction can be highly dependent on the polarity of the solvent. By conducting the reaction in a range of solvents with different polarities, it is possible to gain information about the nature of the transition state.
Derivatization Strategies and Analogue Synthesis Based on 2 Iodo N Methylbenzene 1 Sulfonamide
Modifications at the N-Methylsulfonamide Nitrogen
The nitrogen atom of the N-methylsulfonamide moiety in 2-iodo-N-methylbenzene-1-sulfonamide serves as a key handle for introducing structural diversity. Strategies targeting this position primarily involve N-dealkylation followed by re-alkylation or acylation, allowing for the introduction of a wide range of substituents.
One common approach involves the N-demethylation of the sulfonamide to yield the corresponding secondary sulfonamide, 2-iodobenzene-1-sulfonamide. This intermediate can then be subjected to N-alkylation with various alkyl halides (e.g., ethyl iodide, propyl bromide, benzyl (B1604629) chloride) under basic conditions to afford a homologous series of N-alkylated analogues. Alternatively, N-acylation of the secondary sulfonamide with acyl chlorides or anhydrides provides access to N-acylsulfonamides, which can introduce a variety of functional groups and modulate the electronic properties of the sulfonamide nitrogen. tum.denih.govwikipedia.orgsemanticscholar.orgresearchgate.netresearchgate.netsemanticscholar.org
These modifications can significantly impact the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical parameters in various chemical and biological contexts.
Table 1: Examples of Modifications at the N-Methylsulfonamide Nitrogen
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | 1. Demethylation agent 2. Ethyl iodide, Base | 2-iodo-N-ethylbenzene-1-sulfonamide |
| This compound | 1. Demethylation agent 2. Propyl bromide, Base | 2-iodo-N-propylbenzene-1-sulfonamide |
| 2-iodobenzene-1-sulfonamide | Acetyl chloride, Base | N-acetyl-2-iodobenzene-1-sulfonamide |
Functionalization and Diversification of the Aromatic Ring System
The iodine atom at the ortho-position of the aromatic ring is a versatile functional group that enables a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in diversifying the aromatic core of this compound.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents by coupling the parent compound with various boronic acids or their esters. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. The electronic and steric properties of the boronic acid can be varied to generate a library of biaryl-containing sulfonamides. nih.govmdpi.comnih.gov
Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the introduction of alkyne functionalities. By coupling this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, a variety of arylalkyne derivatives can be synthesized. chemrxiv.orgwalisongo.ac.idorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the ortho-position of the benzenesulfonamide. This strategy is valuable for synthesizing compounds with potential applications in medicinal chemistry and materials science. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
Heck Coupling: The Heck reaction can be employed to introduce alkenyl groups by reacting the iodo-sulfonamide with various olefins in the presence of a palladium catalyst and a base.
Directed ortho-metalation (DoM) offers an alternative strategy for functionalizing the aromatic ring. While the iodine atom already occupies one ortho position, DoM could potentially be used to introduce substituents at the other ortho position (C6) by employing the sulfonamide as a directing group, followed by quenching with an electrophile. researchgate.netorgsyn.orgorganic-chemistry.orgrsc.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Functionalization
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-phenyl-N-methylbenzene-1-sulfonamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(phenylethynyl)-N-methylbenzene-1-sulfonamide |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-methyl-2-(phenylamino)benzene-1-sulfonamide |
Side Chain Elaboration and Introduction of Complex Functionalities
The N-methyl group of this compound, while seemingly simple, offers opportunities for elaboration into more complex functionalities. These transformations can introduce new physicochemical properties and potential interaction sites.
One approach involves the oxidation of the N-methyl group. Under controlled conditions, it may be possible to oxidize the methyl group to a formyl group (N-formyl-2-iodobenzenesulfonamide) or even a carboxylic acid group (N-carboxy-2-iodobenzenesulfonamide). These oxidized derivatives can then serve as handles for further synthetic manipulations, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.
Another strategy is the functionalization of the benzylic C-H bonds of the N-methyl group. Radical-mediated reactions, for instance, could be employed to introduce halogens, which can then be displaced by various nucleophiles to introduce a range of functional groups. It is also conceivable to achieve C-H activation of the N-methyl group, although this can be challenging.
Furthermore, the synthesis of analogues with more complex side chains can be achieved by starting from 2-iodobenzenesulfonyl chloride and reacting it with pre-functionalized primary amines. For example, reaction with amino alcohols would yield N-(hydroxyalkyl)-2-iodobenzenesulfonamides, and reaction with amino ketones would afford N-(oxoalkyl)-2-iodobenzenesulfonamides. These appended functional groups can then be used for further derivatization. amazonaws.combldpharm.com
Isotopic Labeling and Derivatization for Advanced Analytical Characterization (e.g., Nitrogen Stable Isotope Analysis by GC-IRMS)
Isotopic labeling of this compound is a powerful tool for advanced analytical characterization, particularly in metabolic studies, environmental fate analysis, and mechanistic investigations. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.
Deuterium Labeling: The N-methyl group can be readily labeled with deuterium by using a deuterated methylating agent in the final synthetic step or through H/D exchange reactions on the parent molecule. Deuterated analogues are valuable as internal standards in quantitative mass spectrometry. biorxiv.org
Nitrogen-15 Labeling: Incorporation of ¹⁵N into the sulfonamide nitrogen can be achieved by using a ¹⁵N-labeled source of nitrogen, such as ¹⁵NH₃ or a ¹⁵N-labeled amine, during the synthesis. ¹⁵N-labeled compounds are particularly useful for tracing the metabolic fate of the sulfonamide moiety and for mechanistic studies of reactions involving the nitrogen atom. cam.ac.uknih.gov
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For the analysis of nitrogen stable isotopes, derivatization of the sulfonamide is often necessary to improve its volatility for GC analysis. Methylation is a common derivatization strategy. The derivatized, isotopically labeled compound can then be analyzed by GC-IRMS to determine the ¹⁵N/¹⁴N ratio with high precision. This technique can provide valuable information on the origin, transformation, and degradation pathways of sulfonamides in various matrices. tum.denih.govnih.govresearchgate.netresearchgate.net
Table 3: Isotopic Labeling Strategies for this compound
| Isotope | Position of Labeling | Synthetic Approach | Analytical Application |
|---|---|---|---|
| ²H (D) | N-methyl group | Use of CD₃I in methylation step | Internal standard for MS quantification |
| ¹⁵N | Sulfonamide nitrogen | Use of ¹⁵NH₃ or R-¹⁵NH₂ in synthesis | Metabolic fate and mechanistic studies |
Synthesis of Structurally Related Ortho-Iodoarylsulfonamides for Comparative Chemical Studies
To understand the structure-activity relationships and the influence of the N-substituent on the chemical and physical properties of this compound, the synthesis of a series of structurally related ortho-iodoarylsulfonamides is essential. These analogues typically vary in the alkyl or aryl group attached to the sulfonamide nitrogen.
The general synthetic route to these compounds involves the reaction of 2-iodobenzenesulfonyl chloride with the corresponding primary amine (e.g., ethylamine, propylamine, benzylamine) in the presence of a base. This straightforward nucleophilic substitution reaction allows for the systematic variation of the N-substituent.
A comparative study of these analogues could involve investigating their reactivity in palladium-catalyzed cross-coupling reactions. For instance, the rates and yields of Suzuki-Miyaura or Sonogashira couplings could be compared to assess the steric and electronic effects of the N-substituent on the reactivity of the ortho-iodo group. Furthermore, their spectroscopic (NMR, IR, MS) and crystallographic data can provide valuable insights into their conformational preferences and intermolecular interactions.
Table 4: Synthesis of Structurally Related Ortho-Iodoarylsulfonamides
| Amine | Product |
|---|---|
| Ethylamine | 2-iodo-N-ethylbenzene-1-sulfonamide |
| n-Propylamine | 2-iodo-N-propylbenzene-1-sulfonamide |
| Isopropylamine | 2-iodo-N-isopropylbenzene-1-sulfonamide |
Theoretical and Computational Chemistry Studies of 2 Iodo N Methylbenzene 1 Sulfonamide
Quantum Chemical Calculations of Molecular Properties
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
No specific studies utilizing Density Functional Theory to analyze the electronic structure and reactivity of 2-iodo-N-methylbenzene-1-sulfonamide are available in the public domain. Such research would typically involve calculations of electron density, electrostatic potential, and reactivity descriptors like Fukui functions to predict sites susceptible to electrophilic or nucleophilic attack.
Ab Initio Computational Methods for Energetic and Structural Predictions
Detailed energetic and structural predictions for this compound based on ab initio computational methods have not been found in published literature. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), would provide highly accurate calculations of the molecule's geometry and energy.
Conformational Analysis and Prediction of Stable Geometries
A conformational analysis to identify the stable geometries of this compound has not been reported in the available literature. This type of study would involve mapping the potential energy surface by rotating the molecule's single bonds to determine the lowest energy conformers.
Electronic Structure Characterization
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Orbital Interactions
Specific data on the Frontier Molecular Orbitals (HOMO and LUMO) for this compound, including the HOMO-LUMO gap and orbital interaction patterns, are not available. This analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
There are no published Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would provide detailed insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, as well as the delocalization of electron density within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
No published studies detailing the Molecular Electrostatic Potential (MEP) mapping for this compound were found in a comprehensive search of scholarly articles. MEP analysis is a computational method used to visualize the electron density and predict sites for electrophilic and nucleophilic attack. The red, electron-rich regions indicate likely sites for electrophilic attack, while the blue, electron-poor regions suggest sites for nucleophilic attack. Without specific computational studies on this molecule, a predictive map of its reactivity sites based on MEP is not available.
Spectroscopic Property Predictions through Computational Methods (e.g., NMR Chemical Shifts, Vibrational Wavenumbers, UV-Vis Excitation)
There is no available research in the scientific literature that presents computational predictions of the spectroscopic properties for this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate:
NMR Chemical Shifts: Theoretical predictions for ¹H and ¹³C NMR spectra.
Vibrational Wavenumbers: Calculated IR and Raman spectra to identify characteristic vibrational modes.
UV-Vis Excitation: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths.
Without these specific computational analyses, a theoretical validation of experimental spectra or a deeper understanding of the molecule's electronic and vibrational properties remains unelucidated in the literature.
Computational Predictions of Chemical Reactivity and Reaction Pathways
A search for computational investigations into the chemical reactivity and potential reaction pathways of this compound yielded no specific results. This area of study typically involves the analysis of frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors (e.g., hardness, electrophilicity index), and the modeling of transition states to map out mechanisms for potential reactions. The absence of such studies means there are no published theoretical insights into its reactivity profile or its behavior in chemical transformations.
Crystallographic Studies and Analysis of Solid-State Packing and Intermolecular Interactions
No single-crystal X-ray diffraction studies for this compound have been deposited in major crystallographic databases or published in the scientific literature. Consequently, there is no experimental data on its crystal system, space group, or unit cell dimensions. An analysis of its solid-state packing, which would reveal key intermolecular interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), or π-π stacking, cannot be performed without this foundational crystallographic data.
Computational Investigations of Molecular Interactions for Catalyst Design and Synthetic Methodology Development
No literature was found describing the use of this compound in computational investigations for the purpose of catalyst design or the development of new synthetic methodologies. Such research would involve modeling the interaction of this molecule with catalysts or other reactants to understand binding modes, predict transition states, and guide experimental design. The lack of such studies indicates that its potential role or interactions in catalyzed reactions have not been explored from a computational standpoint.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-iodo-N-methylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a sulfonamide precursor with iodinating agents (e.g., iodine monochloride). Optimization requires varying parameters such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., CuI). Reaction progress should be monitored via TLC or HPLC, with purity confirmed by melting point analysis and elemental composition validated by combustion analysis . Safety protocols for handling iodine derivatives, including fume hood use and PPE, are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : ¹H NMR identifies methyl and sulfonamide protons (δ 2.8–3.2 ppm for N-methyl; δ 7.5–8.2 ppm for aromatic protons). ¹³C NMR confirms iodobenzene ring substitution patterns. 2D NMR (e.g., HSQC, HMBC) resolves connectivity .
- IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality.
- Mass Spectrometry : High-resolution MS validates molecular ion (M⁺) and fragments (e.g., loss of methyl or iodine groups) .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodological Answer : The compound serves as a precursor for antimicrobial agents (e.g., via derivatization of the sulfonamide group) and is studied in enzyme inhibition assays (e.g., targeting carbonic anhydrase). Bioactivity screening requires dose-response experiments (IC₅₀ determination) and cytotoxicity profiling using cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies involving this compound?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., pH, solvent). To address this:
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed buffer systems).
- Meta-Analysis : Pool data from multiple studies, adjusting for confounding variables (e.g., cell line heterogeneity) .
- Triangulation : Combine biochemical assays with computational docking (e.g., AutoDock Vina) to validate binding affinities .
Q. What computational modeling approaches best predict the reactivity and intermolecular interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability of the sulfonamide group .
Q. How can the compound’s stability under varying pH and temperature conditions be rigorously assessed for long-term storage?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 3–10 buffers at 25°C and 40°C for 48 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Kinetic Analysis : Plot degradation rate constants (k) to determine Arrhenius activation energy for thermal breakdown .
Q. What strategies improve selectivity during derivatization of the sulfonamide group to avoid unwanted side reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
